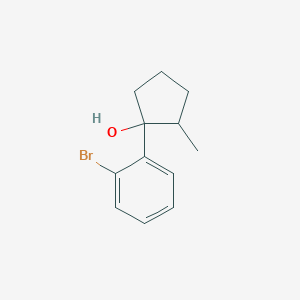
1-(2-Bromophenyl)-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-2-methylcyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanol derivatives It features a bromophenyl group attached to a cyclopentanol ring, making it a compound of interest in various chemical and pharmaceutical research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylcyclopentanone, undergoes bromination to introduce the bromine atom into the phenyl ring.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-Bromophenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(2-Phenyl)-2-methylcyclopentan-1-ol.
Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-methylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-methylcyclopentan-1-ol: Similar structure but with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-2-methylcyclopentan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-2-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-5-4-8-12(9,14)10-6-2-3-7-11(10)13/h2-3,6-7,9,14H,4-5,8H2,1H3 |
InChI Key |
SFYSRNKWNVRGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


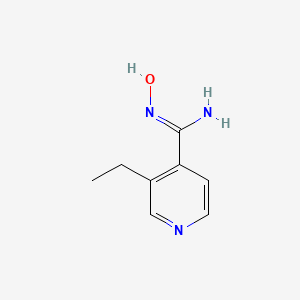
![2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B13261019.png)
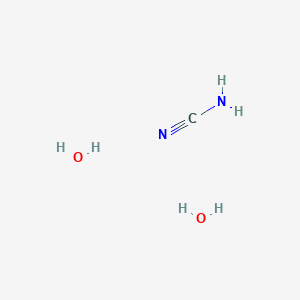
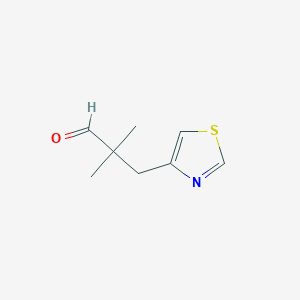
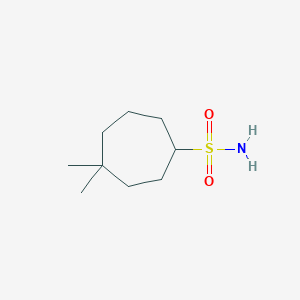

![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine](/img/structure/B13261051.png)

amine](/img/structure/B13261063.png)
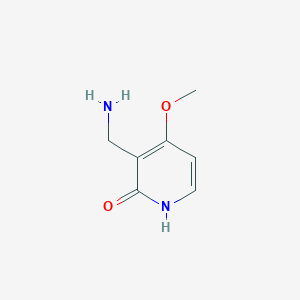
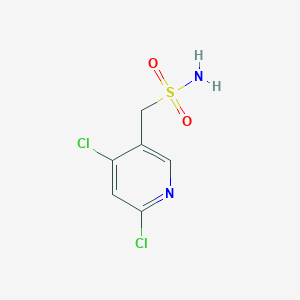
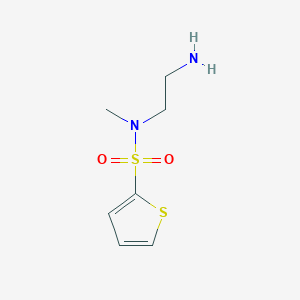
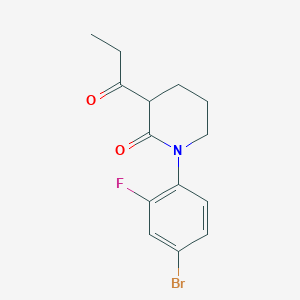
![2-[(7-Oxocyclohepta-1,3,5-trien-1-YL)oxy]acetic acid](/img/structure/B13261133.png)
